4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate
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Overview
Description
4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate is a complex organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate affects the biochemical pathways related to the cytoskeleton of oomycetes .
Result of Action
It is known to affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which is achieved through a series of reactions including halogenation and nitration.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Coupling Reactions: The nitriloethyl group is attached through a coupling reaction, often using reagents like sodium hydride or potassium carbonate under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-Chloro-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate
- 4-{1-[5-(Trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate
Uniqueness
The presence of both chloro and trifluoromethyl groups in 4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3S/c1-25(22,23)24-11-4-2-9(3-5-11)12(7-20)14-13(16)6-10(8-21-14)15(17,18)19/h2-6,8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDFOXDIHMWJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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